molecular formula C4H3ClFNO2S2 B2775769 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride CAS No. 2138408-82-7

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride

Cat. No.: B2775769
CAS No.: 2138408-82-7
M. Wt: 215.64
InChI Key: VYWKXKSFFKCFIF-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride is an organic compound with the molecular formula C4H3ClFNO2S2 and a molecular weight of 215.65 g/mol . It is a member of the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride can be synthesized through the reaction of thiazole derivatives with sulfonyl chlorides . The typical reaction involves the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants. The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Solvents such as DMSO and DMF are frequently used to facilitate these reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted thiazole derivatives, while oxidation reactions can produce sulfonyl oxides .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This reactivity makes it a valuable tool in biochemical research for studying enzyme function and inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other thiazole derivatives. This reactivity is particularly useful in the development of enzyme inhibitors and other bioactive molecules .

Properties

IUPAC Name

2-chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClFNO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWKXKSFFKCFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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